N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with structures similar to the one you provided often belong to a class of organic compounds known as amides . Amides are characterized by the presence of a carbonyl group (C=O) adjacent to a nitrogen atom. They play a significant role in the field of medicinal chemistry and are present in many pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving amides depend on their specific structure. They can undergo a variety of reactions, including hydrolysis, reduction, and reactions with organometallic reagents .Scientific Research Applications
New Chemical Entities Synthesis
Research has led to the development of novel chemical compounds, including N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, with potential biological activities. These compounds are synthesized through multiple steps, starting with benzenesulfonyl chloride and proceeding through a series of reactions to yield targeted N-substituted derivatives. The structural elucidation of these compounds is achieved using spectral analysis techniques such as 1H-NMR, IR, and mass spectrometry (H. Khalid et al., 2016).
Anticancer Research
A study focused on the synthesis and anticancer effects of novel sulfonamide-derived isatins against hepatocellular carcinoma cell lines. These compounds showed variable cytotoxicity, with some demonstrating significant safety margins in both in vitro and in vivo settings. Their potential was further validated through molecular docking studies, indicating their promising role in cancer management (M. Eldeeb et al., 2022).
Antifungal and Antibacterial Agents
Compounds derived from 2-oxo-morpholin-3-yl-acetamide have been identified as effective against a range of fungal species, including Candida and Aspergillus species. These findings are significant for developing new antifungal therapies, especially given the challenges posed by resistant strains (D. Bardiot et al., 2015).
Analgesic and Anti-inflammatory Activities
The design and synthesis of quinazolinyl acetamides have been explored for their potential analgesic and anti-inflammatory properties. Some synthesized compounds demonstrated promising activities in preclinical models, offering a basis for further exploration as therapeutic agents (V. Alagarsamy et al., 2015).
Anticonvulsant Activity
New derivatives of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides were synthesized and evaluated for their anticonvulsant activities. Some compounds showed protection in animal models of epilepsy, highlighting their potential in epilepsy management (J. Obniska et al., 2015).
Memory Enhancement
A study on the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide revealed its positive effects on memory ability in mice, suggesting its potential in treating cognitive disorders (Li Ming-zhu, 2008).
Mechanism of Action
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-2-18-10-12-19(13-11-18)26-25(31)24(30)21-16-28(22-9-5-4-8-20(21)22)17-23(29)27-14-6-3-7-15-27/h4-5,8-13,16H,2-3,6-7,14-15,17H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXQPKFCZDCYJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.